Molecular Weight Reduction vs. 5‑Bromo Analog Lowers Ligand‑Efficiency Burden
Replacing the pyrimidine 5‑position hydrogen with bromine (CAS 2034537‑16‑9) increases the molecular weight by approximately 78.9 Da, moving the compound from 257.25 g·mol⁻¹ to ~336.15 g·mol⁻¹ [1]. For a given binding affinity, this ~31 % mass increase directly penalizes ligand‑efficiency indices (LE = 1.4·pIC₅₀ / heavy‑atom count) and may reduce the probability of achieving oral bioavailability under Lipinski’s Rule of Five [1].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 257.25 g·mol⁻¹ |
| Comparator Or Baseline | 5‑Bromo analog: ~336.15 g·mol⁻¹ (calculated from elemental composition C₁₁H₁₀BrN₇O) |
| Quantified Difference | ≈ −78.9 g·mol⁻¹ (target lighter by ~31 %) |
| Conditions | Computed from standard atomic masses (PubChem release 2025.09.15) |
Why This Matters
A lower MW is preferred in fragment‑ or lead‑generation libraries because it leaves more ‘property space’ for subsequent optimisation without breaching MW thresholds that impair permeability.
- [1] PubChem. (2025). Compound Summary for CID 122245538: N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine. National Center for Biotechnology Information. Accessed 2026‑05‑08. View Source
